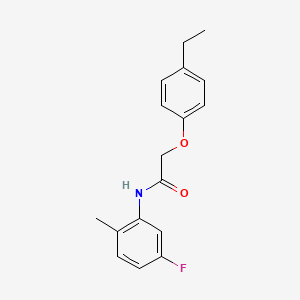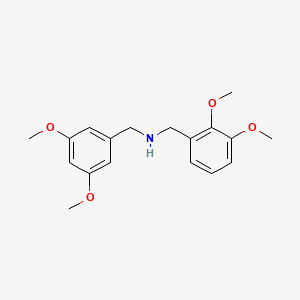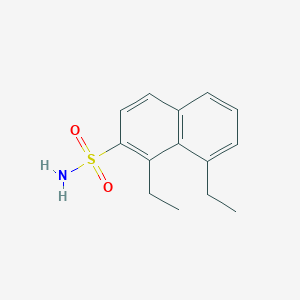
1,8-diethyl-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-diethyl-2-naphthalenesulfonamide (also known as "DNS") is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DNS is a sulfonamide derivative that contains a naphthalene ring and two ethyl groups attached to the nitrogen atom. In
Mécanisme D'action
The mechanism of action of DNS is not fully understood. However, it is believed that DNS exerts its effects by inhibiting the activity of certain enzymes. DNS has been found to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. DNS has also been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects
DNS has been found to have several biochemical and physiological effects. DNS has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death). DNS has also been found to inhibit the production of inflammatory mediators and reduce inflammation. DNS has been found to have a low toxicity profile and is well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
DNS has several advantages for lab experiments. DNS is stable and can be easily synthesized in large quantities. DNS is also soluble in water and organic solvents, making it easy to use in a variety of experiments. However, DNS has some limitations for lab experiments. DNS is sensitive to light and air, and it should be stored in a dark and dry place to prevent degradation. DNS can also be expensive, which may limit its use in some experiments.
Orientations Futures
There are several future directions for DNS research. One area of research is the development of DNS derivatives with improved anticancer activity. Another area of research is the development of DNS as a potential treatment for inflammatory diseases. DNS can also be used as a probe to study the activity of enzymes involved in various biological processes. Further research is needed to fully understand the mechanism of action of DNS and its potential applications in various scientific fields.
Conclusion
In conclusion, 1,8-diethyl-2-naphthalenesulfonamide (DNS) is a chemical compound with unique properties and potential applications in various scientific fields. DNS can be synthesized through a multistep process and has been extensively studied for its potential applications in analytical chemistry and medicinal chemistry. DNS exerts its effects by inhibiting the activity of certain enzymes and has several biochemical and physiological effects. DNS has several advantages for lab experiments but also has some limitations. Future research on DNS is needed to fully understand its potential applications and mechanism of action.
Méthodes De Synthèse
The synthesis of DNS can be achieved through a multistep process. The first step involves the reaction of 2-naphthol with chlorosulfonic acid to form 2-naphthalenesulfonic acid. The second step involves the reaction of 2-naphthalenesulfonic acid with diethylamine to form DNS. The final product is obtained through recrystallization and purification.
Applications De Recherche Scientifique
DNS has been extensively studied for its potential applications in various scientific fields. One of the most notable applications is in the field of analytical chemistry. DNS is used as a reagent for the determination of primary and secondary amines. DNS reacts with primary and secondary amines to form stable and colored derivatives that can be easily detected and quantified.
DNS has also been used in the field of medicinal chemistry. DNS has been found to exhibit antitumor activity and is being investigated as a potential anticancer agent. DNS has also been found to exhibit anti-inflammatory and analgesic properties and is being investigated as a potential treatment for inflammatory diseases.
Propriétés
IUPAC Name |
1,8-diethylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2S/c1-3-10-6-5-7-11-8-9-13(18(15,16)17)12(4-2)14(10)11/h5-9H,3-4H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZODDKGUURVCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1C(=C(C=C2)S(=O)(=O)N)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diethylnaphthalene-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methoxy-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5853425.png)
![N-(2-fluorophenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5853436.png)
![3-{5-[(4-chloro-3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5853439.png)
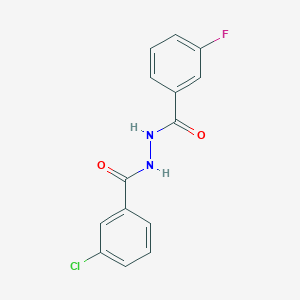
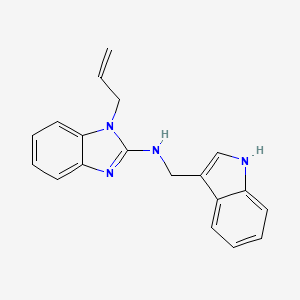
![N-[3-(butyrylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5853453.png)
![2-(3,4-dimethoxyphenyl)-N'-{[(4-methoxyphenyl)acetyl]oxy}ethanimidamide](/img/structure/B5853455.png)
![4-[(5-chloro-2-ethoxybenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5853466.png)
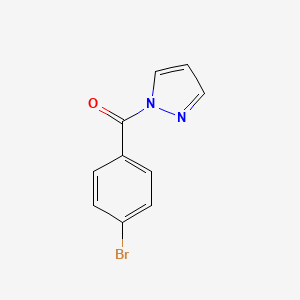
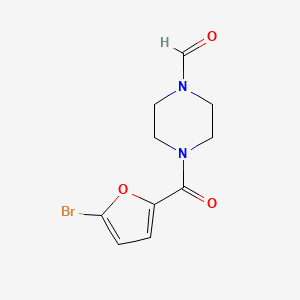
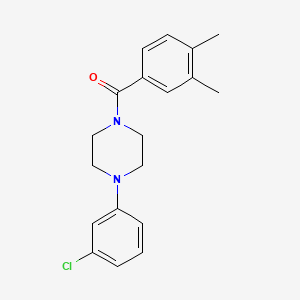
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5853507.png)
